molecular formula C22H22N4O4S2 B2837990 ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate CAS No. 1795298-87-1

ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2837990
CAS No.: 1795298-87-1
M. Wt: 470.56
InChI Key: AGKPHBOIHMNDSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with thiophene-3-carboxamido and benzoate ester substituents. Its molecular formula is C₂₂H₂₂N₄O₅S₂, with a molecular weight of 494.56 g/mol. Its synthesis likely involves multi-step reactions, including cyanoacetylation and cyclization steps, as inferred from analogous pathways in and .

Properties

IUPAC Name

ethyl 2-[[2-[2-(thiophene-3-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-2-30-21(29)15-5-3-4-6-16(15)23-19(27)12-26-9-7-17-18(11-26)32-22(24-17)25-20(28)14-8-10-31-13-14/h3-6,8,10,13H,2,7,9,11-12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKPHBOIHMNDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several heterocyclic derivatives documented in the evidence:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
Target Compound C₂₂H₂₂N₄O₅S₂ 494.56 Thiazolo[5,4-c]pyridine Thiophene-3-carboxamido, benzoate ester
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () C₁₅H₂₂N₂O₄S 326.41 Dihydrothieno[2,3-c]pyridine Boc-protected amine, ethyl ester
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () C₂₇H₂₇N₃O₇S 533.59 Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, methyl
5-Amino-3-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-6-carbonitrile () C₈H₇N₃OS 193.23 Thiazolo[3,2-a]pyridine Cyano, oxo

Key Observations :

  • The target compound’s thiazolo[5,4-c]pyridine core distinguishes it from the thiazolo[3,2-a]pyridine/pyrimidine systems in and .
  • The benzoate ester moiety may influence pharmacokinetics, analogous to ethyl ester derivatives in and .

Pharmacological Potential

  • Thiazolo-pyridine/pyrimidine derivatives are often explored for antimicrobial, anticancer, or anti-inflammatory properties due to their heterocyclic frameworks.
  • Ethyl ester groups (as in and ) may enhance bioavailability, as seen in the analgesic activity of agarwood-derived esters ().
  • The thiophene-3-carboxamido group could mimic bioactive motifs in pharmaceuticals, though this requires validation.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions requiring precise control of conditions:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize reactive species .
  • Temperature control : Exothermic steps (e.g., amide coupling) require gradual addition and cooling to minimize side products .
  • Catalysts : Acidic conditions (e.g., acetic acid) or coupling agents (e.g., EDC/HOBt) improve yields in carboxamide formation .
  • Purification : Use preparative HPLC or column chromatography to isolate the final compound, monitored via TLC (Rf tracking) and NMR for purity validation .

Q. How can spectroscopic methods characterize its structural complexity?

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to thiophene (δ 7.2–7.8 ppm), thiazolo-pyridine (δ 3.5–4.5 ppm for CH2 groups), and benzoate ester (δ 1.3–1.5 ppm for CH3) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from fused heterocycles .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to validate the acetamido-thiophene linkage .

Q. What biological activities are associated with this compound, and how are they assessed?

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
  • Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinase targets) .
  • Structure-activity relationships (SAR) : Compare with analogs lacking the thiophene-carboxamido group to identify critical pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the introduction of the thiophene-3-carboxamido group?

  • Precursor activation : Use thiophene-3-carbonyl chloride with DMAP as a catalyst to improve acylation efficiency .
  • Solvent polarity : Higher polarity solvents (e.g., acetonitrile) stabilize transition states in nucleophilic substitution steps .
  • Kinetic monitoring : Track reaction progress via in-situ IR spectroscopy (C=O stretching at ~1700 cm⁻¹) to identify optimal quenching points .

Q. What computational methods predict the compound’s reactivity or target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Simulate binding to biological targets (e.g., bacterial dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonding with the thiazolo-pyridine core .
  • MD simulations : Assess stability of ligand-target complexes in aqueous environments (e.g., RMSD analysis over 100 ns trajectories) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Experimental validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) to control variables like inoculum size .
  • Meta-analysis : Use multivariate statistics (e.g., PCA) to identify confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
  • Structural corroboration : Cross-validate bioactive conformations via X-ray crystallography (e.g., compare ligand-bound protein structures) .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiazole ring closure) to improve heat dissipation and scalability .
  • Design of Experiments (DoE) : Use factorial design (e.g., Taguchi method) to optimize temperature, solvent ratio, and catalyst loading .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of intermediate purity .

Methodological Resources

TechniqueApplicationReference
Preparative HPLCPurification of polar intermediates
2D NMR (HSQC)Resolving fused heterocycle signals
Molecular DynamicsStability of target-ligand complexes
Flow ReactorsScalable synthesis of heat-sensitive steps

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